molecular formula C12H7ClO2 B15096309 2-(4-Chlorophenyl)-1,4-benzoquinone CAS No. 20307-43-1

2-(4-Chlorophenyl)-1,4-benzoquinone

Cat. No.: B15096309
CAS No.: 20307-43-1
M. Wt: 218.63 g/mol
InChI Key: ZYZNNQZZYJAPLH-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1,4-benzoquinone is an organic compound that belongs to the class of quinones Quinones are a class of organic compounds that are derived from aromatic compounds such as benzene or naphthalene They are characterized by the presence of two ketone substitutions in the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1,4-benzoquinone typically involves the oxidation of 2-(4-Chlorophenyl)phenol. One common method involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the quinone structure.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through large-scale oxidation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1,4-benzoquinone undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.

    Reduction: Reduction reactions can convert the quinone back to the corresponding hydroquinone.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.

    Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of higher quinone derivatives.

    Reduction: Formation of 2-(4-Chlorophenyl)hydroquinone.

    Substitution: Formation of various halogenated derivatives.

Scientific Research Applications

2-(4′-Chlorophenyl)-1,4-benzoquinone (PCB3pQ) is a quinone metabolite that has the ability to increase the frequency of micronuclei and shorten telomeres . Quinone metabolites such as PCB3pQ have an affinity for intracellular sulfhydryls, like those present in microtubulin and many enzyme proteins .

Scientific Research Applications

  • Micronuclei Induction and Cell Cycle Perturbation Exposing cells to 2-(4'-chlorophenyl)-1,4-benzoquinone (PCB3pQ) causes a large increase in micronuclei frequency and cell cycle perturbation in V79 cells .
  • Telomere Shortening 2-(4'-chlorophenyl)-1,4-benzoquinone (PCB3pQ) exposure causes a marked decrease in telomere length in HaCaT cells .
  • Toxicity of Polychlorinated Biphenyls (PCBs) The toxicity of PCBs has been largely attributed to receptor-mediated effects. However, it is proposed that a crucial toxic mechanism of lower-chlorinated PCBs is their enzymatic biotransformation to electrophiles, including quinoid metabolites, that bind intracellular sulfhydryl groups, such as those found in microtubulin and enzymes like telomerase .
  • Binding of Intracellular Sulfhydryl Groups A crucial toxic mechanism of lower-chlorinated PCBs is their enzymatic biotransformation to electrophiles, including quinoid metabolites, that bind intracellular sulfhydryl groups, such as those found in microtubulin and enzymes like telomerase . Thiol binding by PCB quinone metabolites has been established for glutathione, the thiol found in highest concentration in the cell, and topoisomerase II, an enzyme involved in DNA replication .
  • Evaluating Diffusion Coefficients 2,6-Dichloro-1,4-benzoquinone is the suitable reagent used to in a study to evaluate the diffusion coefficients (D) for a family of quinones .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1,4-benzoquinone involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile redox agent. In biological systems, it can interact with cellular components, leading to the generation of reactive oxygen species (ROS) and oxidative stress. This oxidative stress can induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-1,4-benzoquinone
  • 2-(4-Methylphenyl)-1,4-benzoquinone
  • 2-(4-Nitrophenyl)-1,4-benzoquinone

Uniqueness

2-(4-Chlorophenyl)-1,4-benzoquinone is unique due to the presence of the chlorine atom, which imparts distinct chemical properties such as increased reactivity and potential biological activity. The chlorine atom can influence the compound’s electronic structure, making it a valuable intermediate in various chemical reactions and applications.

Biological Activity

2-(4-Chlorophenyl)-1,4-benzoquinone, also known as PCB3pQ, is a compound derived from polychlorinated biphenyls (PCBs) that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H8ClO2
  • Molecular Weight : 236.65 g/mol
  • IUPAC Name : this compound

Research indicates that this compound exerts its biological effects primarily through:

  • Micronuclei Induction : It significantly increases the frequency of micronuclei in cultured cells, indicating potential genotoxic effects. This was demonstrated in V79 cells exposed to the compound, which showed a marked increase in micronuclei frequency and cell cycle perturbation .
  • Telomere Shortening : The compound has been shown to shorten telomeres in HaCaT cells, which may be linked to its interaction with cellular sulfhydryl groups. This interaction can disrupt microtubulin function and affect enzymes like telomerase .
  • Sulfhydryl Binding : The electrophilic nature of the compound allows it to bind to intracellular sulfhydryl groups, which is a known mechanism of toxicity for many quinones .

Cytotoxic Effects

Studies have reported that exposure to this compound leads to significant cytotoxic effects:

  • Cell Viability : In various cell lines, including V79 and HaCaT cells, exposure resulted in decreased cell viability alongside increased micronuclei formation .
  • Inhibition of Phagocytosis : At concentrations as low as 12.5 μM, the compound inhibited Fc receptor-mediated phagocytosis in murine macrophages by over 90% without affecting cell viability .

In Vivo Studies

In vivo studies have shown that:

  • Developmental Toxicity : The compound has demonstrated dysmorphogenic effects on rat embryos at certain concentrations .
  • Carcinogenic Potential : While there is insufficient evidence to classify it as a carcinogen in humans, it has shown mutagenic effects in mammalian cells and induced DNA strand breakage .

Summary of Research Findings

StudyFindings
Amaro et al. (1996)Induction of micronuclei and telomere shortening in cultured cells
Bender et al. (2007)Binding to sulfhydryl groups affecting microtubulin and telomerase activity
IARC (1977)Insufficient evidence for carcinogenicity; developmental toxicity observed in animal models
Manning et al. (1994)Inhibition of phagocytosis in macrophages without affecting viability

Case Studies

  • Micronuclei Induction Study :
    • Objective : To investigate the genotoxic potential of PCB3pQ.
    • Methodology : V79 cells were treated with varying concentrations of the compound.
    • Results : A dose-dependent increase in micronuclei was observed, correlating with telomere shortening.
  • Developmental Toxicity Assessment :
    • Objective : To evaluate the impact on embryonic development.
    • Methodology : Rat embryos were exposed to different concentrations of this compound.
    • Results : Dysmorphogenic effects were noted at lower concentrations with lethality at higher doses.

Properties

CAS No.

20307-43-1

Molecular Formula

C12H7ClO2

Molecular Weight

218.63 g/mol

IUPAC Name

2-(4-chlorophenyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C12H7ClO2/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H

InChI Key

ZYZNNQZZYJAPLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C=CC2=O)Cl

Origin of Product

United States

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